molecular formula C26H23N3O5 B247100 ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247100
M. Wt: 457.5 g/mol
InChI Key: IPKDRWNSVXFAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as EEPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. EEPB is a pyrazole-based compound that exhibits a unique chemical structure with promising biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. The compound has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. The compound has been reported to induce cell cycle arrest at the G2/M phase, which leads to the inhibition of cancer cell proliferation. ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several advantages as a research tool, including its high potency, selectivity, and low toxicity. The compound has been shown to exhibit significant activity at low concentrations, making it an ideal candidate for further optimization and drug development. However, one of the limitations of using ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its poor solubility in aqueous solutions, which can affect the bioavailability and efficacy of the compound.

Future Directions

Several future directions can be explored in the research of ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One of the potential applications of the compound is in the development of novel anticancer drugs that target specific cellular pathways involved in cancer progression. Further optimization of the synthesis method can also be explored to improve the yield and purity of the compound. In addition, the in vivo efficacy and toxicity of ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can be investigated in animal models to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a multistep process that includes the condensation of ethyl 4-(4-bromophenyl) benzoate with furan-2-carbaldehyde, followed by the reaction with ethoxyphenyl hydrazine and pyrazolone. The final product is obtained after the esterification of the resulting compound with ethanol. The synthesis of ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been reported in several research articles, and the yield and purity of the compound have been optimized through various modifications in the reaction conditions.

Scientific Research Applications

Ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively investigated for its potential applications in various fields of scientific research. In medicinal chemistry, ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, liver, and lung cancer cells. The compound has also been reported to possess anti-inflammatory, antioxidant, and antifungal activities.

properties

Product Name

ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[4-(4-ethoxyphenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C26H23N3O5/c1-3-32-19-13-9-16(10-14-19)24-21-22(20-6-5-15-34-20)27-28-23(21)25(30)29(24)18-11-7-17(8-12-18)26(31)33-4-2/h5-15,24H,3-4H2,1-2H3,(H,27,28)

InChI Key

IPKDRWNSVXFAHM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C3=C(NN=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)C5=CC=CO5

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NN=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.